Cas no 866775-16-8 (5-trifluoromethyl-3-nitropyridine-2-carbonitrile)
5-trifluoromethyl-3-nitropyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-nitro-5-trifluoromethyl-pyridin-2-carbonitrile
- 3-nitro-5-(trifluoromethyl)picolinonitrile
- 3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
- 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile
- 5-trifluoromethyl-3-nitropyridine-2-carbonitrile
- 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 3-Nitro-5-trifluoromethylpyridine-2-carbonitrile
- 2-Pyridinecarbonitrile, 3-nitro-5-(trifluoromethyl)-
- SCHEMBL2372763
- SB16217
- SY241720
- 866775-16-8
- DB-339479
- AKOS015891703
- AS-41782
- DTXSID10670192
- CS-0169572
- 2-cyano-3-nitro-5-(trifluoromethyl)pyridine
- MFCD14702310
-
- MDL: MFCD14702310
- Inchi: 1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H
- InChI Key: UZSOJPPOSGGMMB-UHFFFAOYSA-N
- SMILES: N#CC1C([N+](=O)[O-])=CC(C(F)(F)F)=CN=1
Computed Properties
- Exact Mass: 217.00991080g/mol
- Monoisotopic Mass: 217.00991080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 82.5Ų
5-trifluoromethyl-3-nitropyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N901403-10mg |
3-Nitro-5-(trifluoromethyl)picolinonitrile |
866775-16-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901403-50mg |
3-Nitro-5-(trifluoromethyl)picolinonitrile |
866775-16-8 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N901403-100mg |
3-Nitro-5-(trifluoromethyl)picolinonitrile |
866775-16-8 | 100mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N30350-1g |
3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile |
866775-16-8 | 1g |
¥2710.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N30350-10g |
3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile |
866775-16-8 | 10g |
¥13510.0 | 2021-09-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3560-500 MG |
5-trifluoromethyl-3-nitropyridine-2-carbonitrile |
866775-16-8 | 97% | 500MG |
¥ 2,699.00 | 2021-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3560-1 G |
5-trifluoromethyl-3-nitropyridine-2-carbonitrile |
866775-16-8 | 97% | 1g |
¥ 3,372.00 | 2021-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3560-5 G |
5-trifluoromethyl-3-nitropyridine-2-carbonitrile |
866775-16-8 | 97% | 5g |
¥ 10,111.00 | 2021-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3560-10 G |
5-trifluoromethyl-3-nitropyridine-2-carbonitrile |
866775-16-8 | 97% | 10g |
¥ 16,849.00 | 2021-07-15 | |
| abcr | AB448433-250 mg |
3-Nitro-5-(trifluoromethyl)picolinonitrile |
866775-16-8 | 250MG |
€417.10 | 2022-06-10 |
5-trifluoromethyl-3-nitropyridine-2-carbonitrile Production Method
Production Method 1
1.2 Reagents: Water ; rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 40 min, rt → 175 °C
Production Method 2
5-trifluoromethyl-3-nitropyridine-2-carbonitrile Raw materials
5-trifluoromethyl-3-nitropyridine-2-carbonitrile Preparation Products
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5-trifluoromethyl-3-nitropyridine-2-carbonitrile Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-trifluoromethyl-3-nitropyridine-2-carbonitrile
Introduction to 5-trifluoromethyl-3-nitropyridine-2-carbonitrile (CAS No. 866775-16-8)
5-trifluoromethyl-3-nitropyridine-2-carbonitrile, identified by its CAS number 866775-16-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic nitro compounds, featuring a pyridine core substituted with a trifluoromethyl group and a nitrile functionality. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders.
The trifluoromethyl group, characterized by its high electronegativity, plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its presence often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the nitrile group contributes to the molecule's reactivity, enabling further functionalization through various chemical transformations. These properties have positioned 5-trifluoromethyl-3-nitropyridine-2-carbonitrile as a versatile building block in medicinal chemistry.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents for neurological disorders. Pyridine derivatives have been extensively studied due to their ability to interact with a wide range of neurological targets. Among these derivatives, 5-trifluoromethyl-3-nitropyridine-2-carbonitrile has emerged as a promising scaffold for designing small-molecule inhibitors. Its structural motif is reminiscent of several known bioactive compounds that exhibit potent activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling.
The nitrile group in 5-trifluoromethyl-3-nitropyridine-2-carbonitrile also offers opportunities for further derivatization, allowing chemists to explore diverse chemical space. For instance, hydrolysis of the nitrile group can yield a carboxylic acid derivative, which can then be coupled with other functional groups to create more complex molecules. Additionally, the trifluoromethyl group can be selectively modified through halogen-metal exchange or metal-catalyzed cross-coupling reactions, providing access to an array of substituted pyridines with tailored biological activities.
The synthesis of 5-trifluoromethyl-3-nitropyridine-2-carbonitrile typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the nitration of a trifluoromethyl-substituted pyridine followed by functional group interconversion. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic methodologies, reducing waste and improving yields. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In the realm of drug discovery, computational modeling has become an indispensable tool for predicting the biological activity of novel compounds. The structural features of 5-trifluoromethyl-3-nitropyridine-2-carbonitrile, including its trifluoromethyl and nitrile moieties, have been scrutinized using molecular docking simulations to identify potential binding interactions with target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity.
The pharmacological profile of 5-trifluoromethyl-3-nitropyridine-2-carbonitrile has been evaluated in both in vitro and in vivo models. Preliminary studies have demonstrated its potential as an inhibitor of inflammatory pathways by modulating key enzymes involved in prostaglandin synthesis. Furthermore, its ability to cross the blood-brain barrier has raised interest in its potential applications for treating central nervous system disorders. While further research is needed to fully elucidate its therapeutic potential, these early findings are encouraging.
The agrochemical industry has also recognized the value of 5-trifluoromethyl-3-nitropyridine-2-carbonitrile as a precursor for developing novel pesticides and herbicides. The trifluoromethyl group's influence on metabolic stability makes it an attractive feature for creating compounds that exhibit prolonged activity in crop protection applications. Additionally, the nitrile functionality provides a handle for introducing other bioactive moieties that can enhance pesticidal properties.
The future direction of research on 5-trifluoromethyl strong> p>< p > -3 - < strong > nitropyridine -2 -carbonitrile p>< p > will likely focus on expanding its synthetic utility and exploring new applications in drug discovery and agrochemicals . Advances in synthetic methodologies , coupled with increasing computational power , will enable chemists to design more sophisticated derivatives with tailored biological activities . Furthermore , collaborations between academia and industry will be crucial in translating laboratory findings into commercialized products that address unmet medical needs . p>< p > In conclusion , 5 - < strong > trifluoromethyl strong > -3 - < strong > nitropyridine -2 -carbonitrile p>< p > ( CAS No . 866775 -16 -8 ) represents a fascinating compound with diverse applications across multiple scientific disciplines . Its unique structural features , coupled with its synthetic versatility , make it a valuable asset in the quest for novel therapeutic agents . As research continues to uncover new possibilities , this compound is poised to play an increasingly important role in both pharmaceuticals and agrochemicals . p >
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